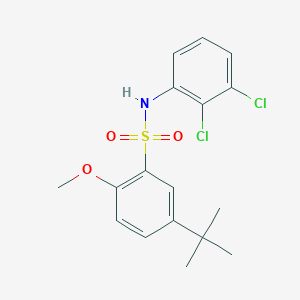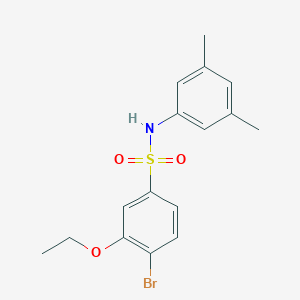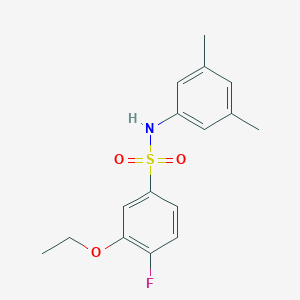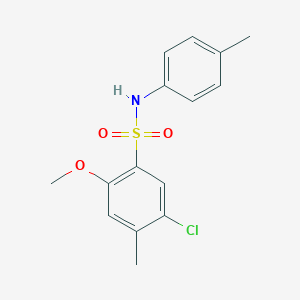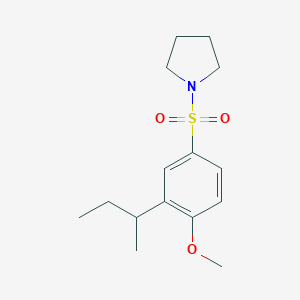
2-Sec-butyl-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Sec-butyl-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether, also known as S-23121, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of selective serotonin reuptake inhibitors (SSRIs) and has been shown to have antidepressant and anxiolytic effects.
Wirkmechanismus
2-Sec-butyl-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether works by selectively inhibiting the reuptake of serotonin in the brain, which leads to an increase in the levels of this neurotransmitter. This increase in serotonin levels is thought to be responsible for the antidepressant and anxiolytic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These effects include an increase in serotonin levels in the brain, as well as changes in the levels of other neurotransmitters, such as dopamine and norepinephrine. This compound has also been shown to have anxiolytic effects, as well as effects on cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Sec-butyl-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether in lab experiments is its selectivity for the serotonin reuptake transporter, which makes it a useful tool for studying the role of serotonin in various physiological processes. However, one limitation of using this compound is that it may not accurately reflect the effects of other SSRIs, which have different chemical structures and mechanisms of action.
Zukünftige Richtungen
There are several potential future directions for research on 2-Sec-butyl-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether. One area of interest is the development of new antidepressant and anxiolytic drugs based on the structure of this compound. Another area of interest is the study of the long-term effects of this compound on the brain and behavior, as well as its potential use in the treatment of other neurological disorders.
Synthesemethoden
The synthesis of 2-Sec-butyl-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether involves several steps, including the reaction of 2-sec-butyl-4-chlorophenol with pyrrolidine and sodium hydride to form the corresponding pyrrolidine derivative. This intermediate is then reacted with methanesulfonyl chloride to produce this compound.
Wissenschaftliche Forschungsanwendungen
2-Sec-butyl-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether has been studied for its potential therapeutic applications in the treatment of depression and anxiety disorders. In preclinical studies, this compound has been shown to have antidepressant and anxiolytic effects, without the side effects commonly associated with traditional antidepressants.
Eigenschaften
Molekularformel |
C15H23NO3S |
|---|---|
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
1-(3-butan-2-yl-4-methoxyphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C15H23NO3S/c1-4-12(2)14-11-13(7-8-15(14)19-3)20(17,18)16-9-5-6-10-16/h7-8,11-12H,4-6,9-10H2,1-3H3 |
InChI-Schlüssel |
VVJCETWUXDEZBW-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OC |
Kanonische SMILES |
CCC(C)C1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-isopropyl-2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl ether](/img/structure/B288340.png)









